4-(1,2-Benzisoxazol-3-ylamino)-1-butanol
Description
4-(1,2-Benzisoxazol-3-ylamino)-1-butanol is a synthetic organic compound characterized by a 1-butanol backbone substituted with a 1,2-benzisoxazol-3-ylamino group. This structure combines a polar hydroxyl group with a benzisoxazole moiety, a heterocyclic aromatic system containing oxygen and nitrogen.
Properties
Molecular Formula |
C11H14N2O2 |
|---|---|
Molecular Weight |
206.24 g/mol |
IUPAC Name |
4-(1,2-benzoxazol-3-ylamino)butan-1-ol |
InChI |
InChI=1S/C11H14N2O2/c14-8-4-3-7-12-11-9-5-1-2-6-10(9)15-13-11/h1-2,5-6,14H,3-4,7-8H2,(H,12,13) |
InChI Key |
IHGPOPRPFXEICO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=NO2)NCCCCO |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues: NNK and NNAL
NNK and NNAL (Figure 1, ) share a 1-butanol/butanone backbone but differ in functional groups:
- NNK: Contains a methylnitrosamino group and a pyridyl ring.
- NNAL: The carbonyl-reduced metabolite of NNK, retaining the methylnitrosamino and pyridyl groups.
- 4-(1,2-Benzisoxazol-3-ylamino)-1-butanol: Substitutes the pyridyl and nitrosamino groups with a benzisoxazole-linked amino group.
Table 1: Structural Comparison
| Compound | Backbone | Functional Groups | Key Features |
|---|---|---|---|
| NNK | Butanone | Methylnitrosamino, pyridyl | Pro-carcinogen, requires activation |
| NNAL | Butanol | Methylnitrosamino, pyridyl | Direct carcinogen, persistent metabolite |
| This compound | Butanol | Benzisoxazolylamino | Unstudied carcinogenic potential |
NNK and NNAL:
- Metabolic Activation : NNK is metabolized to NNAL via carbonyl reduction . Both compounds require enzymatic activation (e.g., cytochrome P450-mediated oxidation) to form DNA-reactive intermediates .
- Carcinogenic Effects: Lung Tumors: NNK (5.0 ppm in drinking water) induced lung tumors in 27/30 rats, while NNAL caused lung tumors in 26/30 rats . Pancreatic Tumors: NNK and NNAL also targeted the exocrine pancreas, with incidences of 5/80 (0.5 ppm NNK) and 8/30 (NNAL) . Persistence: NNAL and its glucuronides (NNAL-Gluc) exhibit long half-lives in humans (terminal t1/2β ~26–45 days), suggesting tissue sequestration, particularly of the carcinogenic (S)-enantiomer .
This compound:
- Toxicological Data: No direct studies are available in the provided evidence. However, structural similarities to NNAL suggest possible receptor interactions, though the benzisoxazole moiety may alter binding specificity.
Pharmacokinetic and Environmental Behavior
- NNAL : Persists in urine and plasma after tobacco cessation, with stereoselective retention of (S)-NNAL in tissues .
- 1-Butanol Derivatives: Atmospheric 1-butanol (unrelated to the target compound) can oxidize to butanoic acid, contributing to environmental pollutant formation .
- Fluorinated Analogues: Complex 1-butanol derivatives with fluorinated chains (e.g., in ) highlight industrial applications but lack relevance to the biological activity of the target compound.
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